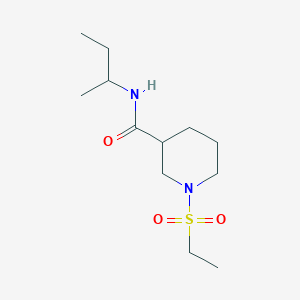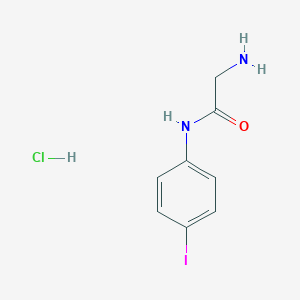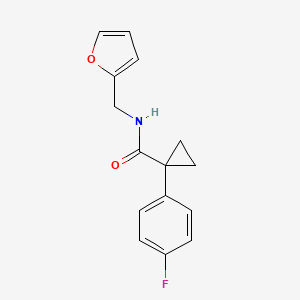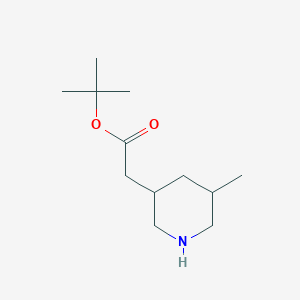
1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The dimethoxyphenyl and phenethylthio groups are likely to contribute to the compound’s overall polarity and could influence its solubility and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The urea group could potentially undergo hydrolysis, and the thiadiazole ring might participate in various substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could increase its lipophilicity, while the urea group could form hydrogen bonds, potentially increasing its water solubility .
Wirkmechanismus
The exact mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it has been reported to inhibit various enzymes and proteins involved in cancer cell growth, fungal cell wall synthesis, and bacterial cell division. It has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells and inhibit fungal and bacterial growth. It has also been reported to reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea in lab experiments include its potential as a broad-spectrum antimicrobial and anticancer agent. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea include exploring its potential as a diagnostic tool for various diseases, investigating its potential as an anti-inflammatory and analgesic agent, and further studying its mechanism of action and potential side effects. In addition, the compound could be modified to improve its pharmacological properties and reduce potential side effects.
Synthesemethoden
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea has been reported in the literature. The method involves the reaction of 3,4-dimethoxybenzyl isothiocyanate with 5-(phenethylthio)-1,3,4-thiadiazol-2-amine in the presence of a base to form the corresponding thiourea intermediate. The intermediate is then reacted with urea in the presence of a catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea has been studied for its potential pharmacological properties. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. In addition, it has been shown to have potential as an anti-inflammatory and analgesic agent. The compound has also been studied for its potential as a diagnostic tool for various diseases.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-25-15-9-8-14(12-16(15)26-2)20-17(24)21-18-22-23-19(28-18)27-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTGNYIKNZVOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2831516.png)


![Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate](/img/structure/B2831520.png)

![2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2831524.png)


![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2831527.png)

![5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2831530.png)